N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-7-8-18(2)20(13-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSRLLFUGXXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number: 878058-97-0) is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 469.6 g/mol. The compound features a complex structure that integrates a morpholino group and an indole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholino and indole components followed by sulfonylation and acetamide formation. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using established organic chemistry techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives with indole and morpholino functionalities have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as topoisomerase inhibitors, which are crucial targets in cancer therapy due to their role in DNA replication and repair.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5 | Topoisomerase II inhibition |
| Compound B | Colon | 10 | Induction of apoptosis |
| Compound C | Lung | 15 | ROS generation and cell cycle arrest |
| N-(2,5-dimethylphenyl)-2-... | Various | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : Many indole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases (e.g., G1 phase), preventing cancer cell proliferation.
Case Studies
In a recent study published in Research on Chemical Intermediates, compounds with similar structures were tested against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity while showing low toxicity to normal cells .
Another investigation focused on the structure-activity relationship (SAR) of indole-based compounds revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity . This underscores the importance of molecular modifications in developing effective therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide through various mechanisms:
-
Cell Line Studies:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development .
- Mechanism of Action:
- Structure-Activity Relationship:
Neuropharmacological Applications
This compound has also been investigated for its neuroprotective properties:
-
Potential for Treating Neurodegenerative Diseases:
- Preliminary research suggests that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. It has been proposed as a candidate for treating conditions like Alzheimer's disease due to its ability to modulate neurotransmitter levels and reduce neuroinflammation .
- In Vivo Studies:
Pharmaceutical Formulations
The compound's unique chemical structure allows it to be formulated into various pharmaceutical preparations:
- Formulation Strategies:
- Combination Therapies:
Case Studies
Several case studies have documented the efficacy of this compound:
Q & A
Q. What are the key considerations for designing a synthesis protocol for this compound, given its structural complexity?
The synthesis should prioritize regioselective functionalization of the indole ring and the morpholino-2-oxoethyl group. A multi-step approach is recommended:
- Step 1 : Introduce the sulfonylacetamide group via nucleophilic substitution, leveraging the reactivity of the indole C3 position (ID9, ID19).
- Step 2 : Attach the morpholino-2-oxoethyl moiety using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with Na₂CO₃ as a base (ID9).
- Purification : Use gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate high-purity product (ID9).
- Monitoring : Track reaction progress via TLC and confirm intermediates using ESI/APCI-MS (ID9).
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- 1H/13C NMR : Assign peaks for the morpholino group (δ ~3.3–4.1 ppm), indole protons (δ ~7.1–7.7 ppm), and acetamide carbonyl (δ ~168–170 ppm) (ID9, ID14).
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (ID9).
- X-ray crystallography : Resolve conformational ambiguities (e.g., dihedral angles between aromatic rings) (ID14).
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups (ID6).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict biological interactions?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation (ID4).
- Molecular Docking : Simulate binding affinity with targets like kinases or GPCRs, focusing on the indole sulfonyl group’s role in hydrogen bonding (ID13, ID15).
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability, guiding derivative design (ID6).
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify context-dependent effects (ID15).
- Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to distinguish primary targets from off-target interactions (ID13).
- Structural Analog Comparison : Compare activity of derivatives lacking the morpholino group to isolate pharmacophore contributions (ID6, ID19).
Q. How can statistical experimental design improve SAR studies?
- Factorial Design : Vary substituents (e.g., methyl groups on phenyl rings) and reaction temperatures to identify optimal bioactivity conditions (ID10).
- Response Surface Methodology (RSM) : Model interactions between substituent electronic effects (Hammett σ) and solubility (ID10).
- Cluster Analysis : Group derivatives by activity patterns (e.g., apoptosis induction vs. cell cycle arrest) to prioritize lead compounds (ID15).
Methodological Challenges
Q. What techniques validate the compound’s stability under physiological conditions?
- pH Stability Assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours (ID6).
- Plasma Stability Tests : Use human plasma at 37°C to assess esterase-mediated hydrolysis of the acetamide group (ID9).
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C) for storage recommendations (ID14).
Q. How to investigate its mechanism of action when traditional assays yield ambiguous results?
- CRISPR-Cas9 Knockout Screens : Identify gene clusters essential for activity (ID13).
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stabilization (ID15).
- Metabolomics : Track downstream pathway perturbations (e.g., ATP depletion, ROS generation) via LC-MS (ID6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
